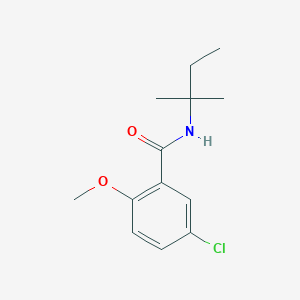
N-(3-fluorophenyl)-N'-(6-methyl-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-N'-(6-methyl-2-pyridinyl)thiourea, also known as "compound 1", is a synthetic molecule that has been of interest to researchers due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Applications De Recherche Scientifique
Compound 1 has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-inflammatory effects, which have been shown to be mediated through the inhibition of various pro-inflammatory cytokines and enzymes. Another area of research has focused on its antitumor effects, which have been demonstrated in vitro and in vivo against a range of cancer cell lines. Additionally, compound 1 has been shown to have antiviral effects against several viruses, including influenza A and B viruses.
Mécanisme D'action
The mechanism of action of compound 1 is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. For example, its anti-inflammatory effects are thought to be mediated through the inhibition of NF-κB and MAPK signaling pathways, while its antitumor effects may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. For example, its anti-inflammatory effects have been demonstrated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, while its antitumor effects have been shown to be mediated through the induction of apoptosis and inhibition of cell proliferation. Additionally, compound 1 has been shown to have antiviral effects by inhibiting viral replication and entry into host cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound 1 in lab experiments is its versatility, as it has been shown to exhibit a range of biological activities. Additionally, its synthetic accessibility and relatively low cost make it an attractive option for researchers. However, one limitation of using compound 1 is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are several potential future directions for research on compound 1. One area of focus could be on further elucidating its mechanism of action, which would provide insight into its potential therapeutic applications. Additionally, research could be conducted to optimize its use in specific applications, such as developing more potent antitumor or antiviral agents. Finally, research could be conducted to explore the potential use of compound 1 in combination with other drugs or therapies to enhance its efficacy.
Méthodes De Synthèse
Compound 1 can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline with 2-bromo-6-methylpyridine, followed by the reaction of the resulting intermediate with thiourea. The final product can be purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-(6-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c1-9-4-2-7-12(15-9)17-13(18)16-11-6-3-5-10(14)8-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKSLTCSCRNRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(6-methylpyridin-2-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)


![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)
![5-hydroxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5804203.png)
![4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5804209.png)

![4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804226.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)

![1-ethyl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B5804246.png)
![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)